Physical Characteristics and Reactivity Profile of N-(Benzoyloxy)-1,2,3-thiadiazole-4-carboxamide
Physical Characteristics and Reactivity Profile of N-(Benzoyloxy)-1,2,3-thiadiazole-4-carboxamide
Executive Summary
N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide is a highly specialized hybrid molecule that merges the biologically privileged 1,2,3-thiadiazole pharmacophore with the reactive N-(benzoyloxy)amide (O-aroyl hydroxamate) functional group. While 1,2,3-thiadiazole-4-carboxylic acid derivatives are widely recognized for their applications in agricultural systemic acquired resistance (SAR) and pharmaceutical photolabeling[1][2], the addition of the N-(benzoyloxy) motif fundamentally alters the molecule's physical chemistry. This modification introduces a highly polarized, weak N–O bond that serves as a mechanistic trigger for the Lossen rearrangement[3][4].
This technical guide synthesizes the physicochemical properties, spectroscopic signatures, and thermodynamic behaviors of this compound, providing drug development professionals and synthetic chemists with field-proven protocols for its handling and characterization.
Physicochemical Properties
The physical characteristics of N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide are governed by the electron-deficient nature of the thiadiazole ring coupled with the steric bulk and lipophilicity of the benzoyloxy leaving group. The compound exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF, and acetonitrile), which are required for downstream synthetic applications.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Rationale / Analytical Origin |
| Molecular Formula | C₁₀H₇N₃O₃S | Core (C₃H₂N₂O₂S) + Benzoyloxy (C₇H₅O₂) - H₂O |
| Molecular Weight | 249.25 g/mol | Computed exact mass |
| Topological Polar Surface Area | ~106 Ų | High polarity driven by N=N–S, C=O, and N–O–C=O motifs |
| Predicted LogP | 1.2 – 1.8 | Balanced by the lipophilic phenyl ring and polar core |
| Hydrogen Bond Donors | 1 | The acidic N–H proton of the hydroxamate |
| Hydrogen Bond Acceptors | 6 | Nitrogen, oxygen, and sulfur heteroatoms |
| Physical State | Crystalline Solid | Strong intermolecular hydrogen bonding and π-π stacking |
Spectroscopic Signatures
Accurate structural validation of N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide relies on identifying the orthogonal electronic environments of the thiadiazole and phenyl rings.
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Nuclear Magnetic Resonance (NMR): The most diagnostic feature in the ¹H NMR spectrum is the C5 proton of the 1,2,3-thiadiazole ring. Due to the profound electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, combined with the anisotropic deshielding from the C4-carboxamide group, this proton resonates significantly downfield at δ 9.0–9.5 ppm . The benzoyl protons appear as a distinct multiplet between δ 7.5–8.1 ppm . The N–H proton is highly acidic and typically appears as a broad singlet beyond δ 11.0 ppm (solvent dependent).
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Infrared Spectroscopy (IR): The molecule features two distinct carbonyl environments. The ester carbonyl (benzoyloxy group) exhibits a sharp stretch at ~1740–1760 cm⁻¹ , whereas the amide carbonyl, conjugated with the thiadiazole ring, appears at a lower frequency of ~1670–1690 cm⁻¹ . The N–H stretch is visible as a broad band near 3200 cm⁻¹ .
Thermodynamic Stability and the Lossen Rearrangement
The defining physical characteristic of N-(benzoyloxy)amides is their inherent thermodynamic instability under basic or thermal conditions[3]. The N–O bond is exceptionally weak (bond dissociation energy ~55 kcal/mol). When the amide nitrogen is deprotonated, the molecule undergoes a Lossen rearrangement [4].
Mechanistic Causality: The deprotonation of the acidic N–H generates an electron-rich nitrogen anion. The adjacent benzoyloxy group acts as an excellent leaving group. To stabilize the system, the 1,2,3-thiadiazole ring migrates from the carbonyl carbon to the nitrogen atom in a concerted mechanism, expelling the benzoate anion and generating a highly reactive 1,2,3-thiadiazol-4-yl isocyanate. This isocyanate can subsequently be trapped by nucleophiles (e.g., amines or alcohols) to form stable ureas or carbamates.
Figure 1: Base-promoted Lossen rearrangement of the N-(benzoyloxy)amide core into an isocyanate.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the physicochemical rationale behind each step.
Protocol 1: Synthesis of N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide
Causality of Reagent Choice: Traditional activation of carboxylic acids using thionyl chloride (SOCl₂) generates HCl, which can protonate the weakly nucleophilic O-benzoylhydroxylamine, drastically reducing coupling efficiency. Instead, EDC/HOBt is utilized to provide a mild, neutral activation pathway that prevents premature degradation of the delicate N–O bond.
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Activation: Dissolve 1.0 eq of 1,2,3-thiadiazole-4-carboxylic acid in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C.
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Coupling Agents: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes at 0 °C to form the active O-acylisourea intermediate.
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Self-Validation Check: Prior to the next step, analyze a 5 µL aliquot via TLC (Hexane:EtOAc 1:1). Complete consumption of the starting acid and the appearance of a less polar active ester spot confirms successful activation.
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Nucleophilic Addition: Add 1.1 eq of O-benzoylhydroxylamine hydrochloride, followed by dropwise addition of 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt without creating an excessively basic environment that could trigger a Lossen rearrangement.
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Reaction & Isolation: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with cold water, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Purify via reverse-phase HPLC.
Figure 2: Step-by-step synthetic workflow for N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide.
Protocol 2: Kinetic Stability and Degradation Assay (HPLC)
Causality of Assay Design: Because the Lossen rearrangement is base-catalyzed, strict pH control is required to accurately determine the intrinsic half-life of the compound. Unbuffered aqueous solutions will become acidic as benzoic acid is liberated, artificially halting the degradation kinetics.
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Sample Preparation: Prepare a 10 mM stock solution of the compound in LC-MS grade DMSO.
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Buffer Incubation: Dilute the stock to 100 µM in a 50 mM Phosphate Buffer (pH 7.4) maintained at 37 °C.
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Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Immediately quench each aliquot with 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile to halt any base-catalyzed rearrangement.
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Chromatography: Inject 10 µL onto a C18 RP-HPLC column, monitoring at 254 nm.
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Self-Validation Check: The molar sum of the remaining parent compound and the liberated benzoic acid (the leaving group) must equal 100% ± 2% at all time points. A mass balance deficit indicates alternative degradation pathways (e.g., photolytic cleavage of the thiadiazole ring)[2].
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References
- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Source: MDPI URL
- Photochemical conjugation of peptides to carrier proteins using 1,2,3-thiadiazole-4-carboxylic acid.
- Beware of N-Benzoyloxybenzamides Source: ORCA - Cardiff University URL
- Product Class 13: N-Heteroatom-Substituted Alkanamides Source: Thieme Connect URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Photochemical conjugation of peptides to carrier proteins using 1,2,3-thiadiazole-4-carboxylic acid. Immunoreactivity of free C-terminal epitope with specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
